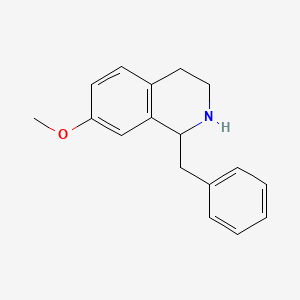
1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one typically involves the bromination of 4-methylacetophenone followed by nitration. One common method involves the following steps:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methyl group.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the bromine atom.
Industrial Production Methods
Industrial production methods for 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Substitution: 1-(2-amino-4-methyl-5-nitrophenyl)ethan-1-one, 1-(2-thio-4-methyl-5-nitrophenyl)ethan-1-one.
Reduction: 1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one.
Oxidation: 1-(2-bromo-4-carboxy-5-nitrophenyl)ethan-1-one.
科学的研究の応用
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-bromo-4-nitrophenyl)ethan-1-one: Lacks the methyl group, which can affect its reactivity and biological activity.
1-(2-chloro-4-methyl-5-nitrophenyl)ethan-1-one: Substitution of bromine with chlorine can influence the compound’s chemical properties and reactivity.
1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one:
These comparisons highlight the unique features of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one, such as its specific substitution pattern and the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
134365-29-0 |
|---|---|
分子式 |
C9H8BrNO3 |
分子量 |
258.07 g/mol |
IUPAC名 |
1-(2-bromo-4-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8BrNO3/c1-5-3-8(10)7(6(2)12)4-9(5)11(13)14/h3-4H,1-2H3 |
InChIキー |
TXCZXMUEGMPKLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)

![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)

![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)

![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744797.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)


![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
